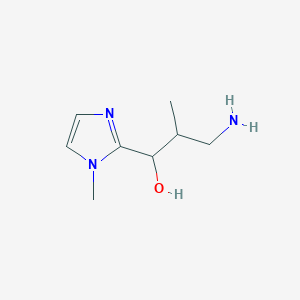

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol

Description

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol is a synthetic organic compound featuring a propanol backbone substituted with an amino group, a methyl group, and a 1-methylimidazole moiety.

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

3-amino-2-methyl-1-(1-methylimidazol-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H15N3O/c1-6(5-9)7(12)8-10-3-4-11(8)2/h3-4,6-7,12H,5,9H2,1-2H3 |

InChI Key |

DJQKETNELRAHLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1=NC=CN1C)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis

| Step | Reaction Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Base-catalyzed reaction of a substituted acetyl precursor with chloroform to form a chlorinated intermediate | Alkali base (e.g., 1,8-diazabicycloundec-7-ene or sodium hydroxide), temperature -20°C to 0°C | Formation of α-chlorinated ketone intermediate |

| 2 | Nucleophilic substitution of the chlorinated intermediate with sodium azide in alcohol solvent | Sodium azide, methanol or ethanol, base such as diisopropylethylamine, 25-50°C, 15-48 hours | Formation of azido intermediate with yields around 48-55% |

| 3 | Reduction of azido intermediate to amino alcohol using a suitable reducing agent | Common reducing agents include triphenylphosphine or catalytic hydrogenation | Final 2-amino-2-substituted propane-1-ol compound with yields exceeding 80% |

This synthetic route is notable for its mild conditions, relatively high overall yield (total yield of three steps exceeding 40%), and operational simplicity, making it suitable for laboratory-scale preparation.

Incorporation of the 1-Methyl-1H-Imidazol-2-yl Group

The attachment of the 1-methyl-1H-imidazol-2-yl moiety is typically achieved through nucleophilic substitution or coupling reactions involving imidazole derivatives. Literature on imidazole ring functionalization suggests:

Base-Catalyzed Intramolecular Hydroamidation

A highly efficient organocatalytic method involves:

| Parameter | Details |

|---|---|

| Catalyst | Strong organic bases such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) |

| Solvent | Anhydrous acetonitrile |

| Temperature | Ambient (22-25°C) |

| Reaction Time | 1 min to 30 min |

| Yield | Quantitative conversion to cyclic urea derivatives |

This method offers excellent chemo- and regioselectivity and can be adapted to synthesize imidazole-substituted amino alcohols by subsequent functional group transformations.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| α-Chlorination of acetyl precursor | Chloroform, DBU or NaOH | -20°C to 0°C | Not specified | Formation of chlorinated intermediate |

| Azide substitution | Sodium azide, MeOH or EtOH, DIPEA or DBU | 25-50°C, 15-48 h | 48-55 | Requires careful control of temperature and stoichiometry |

| Reduction to amino alcohol | Reducing agent (e.g., triphenylphosphine) | Mild, room temperature | >80 | High yield, simultaneous reduction of multiple groups |

| Imidazole ring formation | Propargylic urea, BEMP catalyst | Ambient, MeCN solvent | Quantitative | Fast reaction, high selectivity |

Analytical and Practical Considerations

- Reaction Monitoring: Thin-layer chromatography is commonly used to monitor the progress of azide substitution and reduction steps.

- Purification: Column chromatography on silica gel with n-heptane/ethyl acetate mixtures is effective for isolating intermediates and final products.

- Safety: Sodium azide and reducing agents require careful handling due to toxicity and potential explosiveness.

- Scalability: The described methods are amenable to scale-up due to mild conditions and readily available reagents.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substitution patterns.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Scientific Research Applications

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme studies. Additionally, the compound can interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Findings from Comparative Analysis

Structural Impact on Solubility :

- The hydrochloride salt of the trifluoro analog (CAS 1210519-48-4) exhibits superior aqueous solubility compared to the target compound, highlighting the role of ionic functional groups .

- Bulky substituents, as seen in N1-PrOH-TBBi, reduce solubility but enhance target binding affinity in kinase inhibition .

Biological Activity :

- The benzoimidazole variant (CAS 1341133-87-6) may target different biological pathways due to its extended aromatic system, which enhances interactions with hydrophobic binding pockets .

- The trifluoro analog’s electronegative groups could improve receptor binding kinetics, a feature absent in the target compound .

Metabolic Stability :

- The amide derivative (CAS 1250620-54-2) demonstrates higher metabolic stability compared to alcohol-containing analogs, making it suitable for oral drug formulations .

Contradictions and Gaps: While N1-PrOH-TBBi’s brominated structure enhances kinase inhibition, its high molecular weight and low solubility limit bioavailability, contrasting with the target compound’s likely balanced profile . Limited data on the target compound’s exact molecular weight and activity necessitate further experimental validation.

Biological Activity

3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol, also known by its CAS number 1501443-71-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various biological contexts.

- Molecular Formula : C₇H₁₃N₃O

- Molecular Weight : 155.20 g/mol

- CAS Number : 1501443-71-5

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative disease management . The imidazole ring in the compound is believed to enhance binding affinity to these enzymes.

- Reactive Oxygen Species (ROS) Generation : Research indicates that compounds with similar structures can induce ROS production, leading to apoptosis in cancer cells. This mechanism involves mitochondrial dysfunction and DNA damage, which are critical for cancer therapy .

- Antimicrobial Activity : Imidazole derivatives have been noted for their antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound's structure suggests potential for similar antimicrobial effects, contributing to its therapeutic applications .

Biological Activity Overview

Case Study 1: Apoptosis Induction

In a study examining the pro-apoptotic effects of imidazole derivatives, a compound structurally similar to this compound was tested on HeLa and MCF-7 cancer cell lines. The results indicated significant apoptosis induction through ROS overproduction and cell cycle arrest at the G1 phase, showcasing the compound's potential as an anticancer agent .

Case Study 2: Antibacterial Activity

Another study focused on the synthesis of nitroimidazole derivatives demonstrated effective antibacterial properties against resistant strains of bacteria such as E. coli and Pseudomonas aeruginosa. The findings suggest that compounds with imidazole moieties can be potent antimicrobial agents, providing a rationale for further investigation into this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.